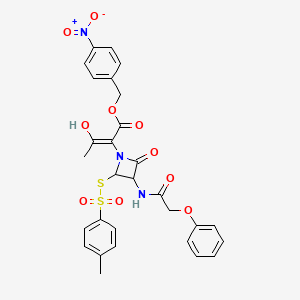![molecular formula C8H4Cl3NOS B14626470 1-Isocyanato-4-[(trichloromethyl)sulfanyl]benzene CAS No. 58555-12-7](/img/structure/B14626470.png)
1-Isocyanato-4-[(trichloromethyl)sulfanyl]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzene, 1-isocyanato-4-[(trichloromethyl)thio]-: is an organic compound characterized by the presence of an isocyanate group and a trichloromethylthio group attached to a benzene ring. This compound is known for its reactivity and is used in various chemical processes and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions:
Phosgenation of Amines: One common method for preparing isocyanates involves the reaction of amines with phosgene.
Oxalyl Chloride Method: Another laboratory-safe variation involves using oxalyl chloride instead of phosgene.
Industrial Production Methods:
Phosgenation Process: Industrially, the phosgenation process is widely used due to its efficiency in producing large quantities of isocyanates.
Alternative Methods: Some industrial processes may use alternative reagents and catalysts to produce isocyanates, aiming to minimize the use of hazardous chemicals.
化学反应分析
Types of Reactions:
Nucleophilic Addition: Benzene, 1-isocyanato-4-[(trichloromethyl)thio]- undergoes nucleophilic addition reactions with alcohols and amines to form urethanes and ureas, respectively.
Substitution Reactions: The compound can participate in substitution reactions where the isocyanate group reacts with various nucleophiles.
Common Reagents and Conditions:
Alcohols and Amines: These nucleophiles react with the isocyanate group to form urethanes and ureas under mild conditions.
Catalysts: Catalysts such as palladium may be used to facilitate certain reactions involving isocyanates.
Major Products Formed:
科学研究应用
Chemistry:
Polyurethane Production: Benzene, 1-isocyanato-4-[(trichloromethyl)thio]- is used in the synthesis of polyurethanes, which are important materials in the production of foams, elastomers, and coatings.
Biology and Medicine:
Bioconjugation: The compound can be used in bioconjugation techniques to link biomolecules for various applications in diagnostics and therapeutics.
Industry:
作用机制
Molecular Targets and Pathways:
Nucleophilic Attack: The isocyanate group in Benzene, 1-isocyanato-4-[(trichloromethyl)thio]- is highly electrophilic, making it susceptible to nucleophilic attack by various nucleophiles such as alcohols and amines.
Formation of Stable Products: The reactions typically result in the formation of stable urethane or urea linkages, which are important in the context of polymer chemistry.
相似化合物的比较
Phenyl Isocyanate: Similar in structure but lacks the trichloromethylthio group.
Methyl Isocyanate: Contains a methyl group instead of the trichloromethylthio group.
Uniqueness:
属性
CAS 编号 |
58555-12-7 |
|---|---|
分子式 |
C8H4Cl3NOS |
分子量 |
268.5 g/mol |
IUPAC 名称 |
1-isocyanato-4-(trichloromethylsulfanyl)benzene |
InChI |
InChI=1S/C8H4Cl3NOS/c9-8(10,11)14-7-3-1-6(2-4-7)12-5-13/h1-4H |
InChI 键 |
RDDGPQWJZAULFX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1N=C=O)SC(Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,1,3,3-Tetraethenyl-3-[(trichloroacetyl)oxy]distannoxanyl--water (1/1)](/img/structure/B14626390.png)
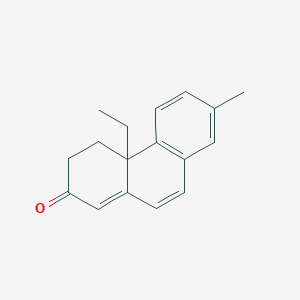

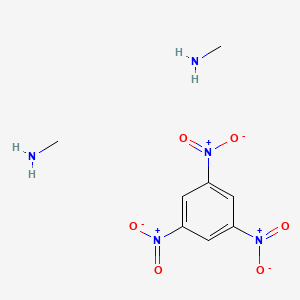
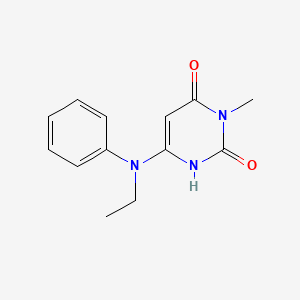
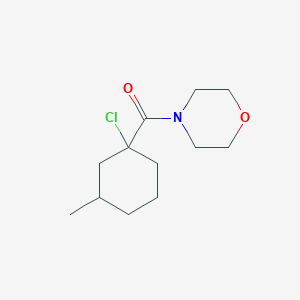
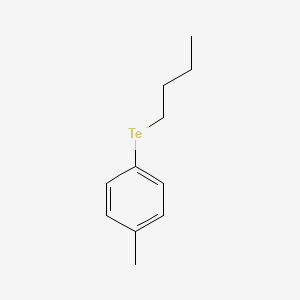
![2-{[Chloro(dimethyl)stannyl]sulfanyl}ethyl octanoate](/img/structure/B14626428.png)
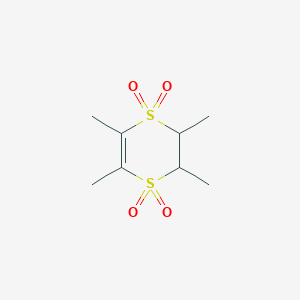
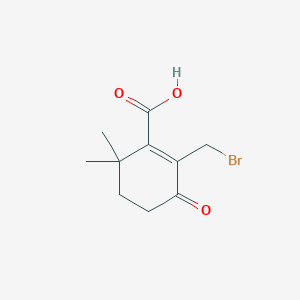
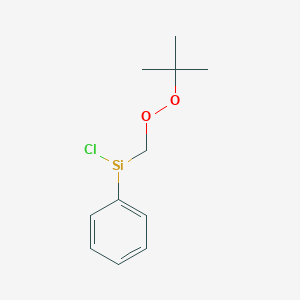

![8,8'-[Pyridine-2,6-diylbis(methyleneoxy)]diquinoline](/img/structure/B14626478.png)
